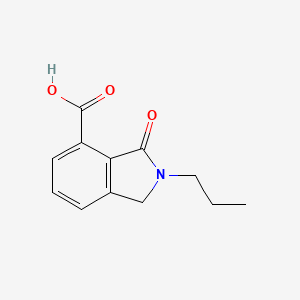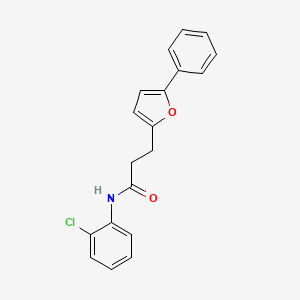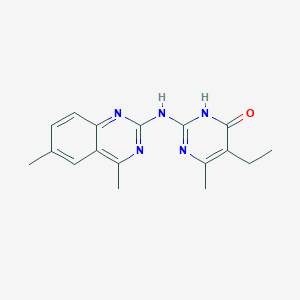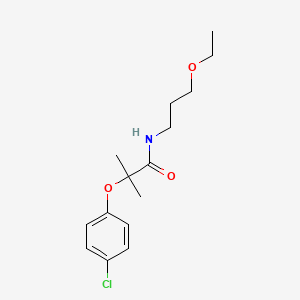
2-amino-4-(2-ethoxyphenyl)-7-methoxy-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-AMINO-4-(2-ETHOXYPHENYL)-7-METHOXY-4H-CHROMEN-3-YL CYANIDE is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features a unique structure with an amino group, an ethoxyphenyl group, a methoxy group, and a cyanide group attached to a chromene backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(2-ETHOXYPHENYL)-7-METHOXY-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions One common method includes the condensation of 2-ethoxybenzaldehyde with malononitrile in the presence of a base to form the intermediate 2-ethoxyphenylacrylonitrile This intermediate is then subjected to cyclization with 4-methoxyphenol under acidic conditions to yield the chromene structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-AMINO-4-(2-ETHOXYPHENYL)-7-METHOXY-4H-CHROMEN-3-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chromenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-AMINO-4-(2-ETHOXYPHENYL)-7-METHOXY-4H-CHROMEN-3-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific optical properties.
Wirkmechanismus
The mechanism of action of 2-AMINO-4-(2-ETHOXYPHENYL)-7-METHOXY-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in pathways related to cancer and inflammation. The cyanide group plays a significant role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-AMINO-4-(2-METHOXYPHENYL)-7-METHOXY-4H-CHROMEN-3-YL CYANIDE
- 2-AMINO-4-(2-ETHOXYPHENYL)-7-HYDROXY-4H-CHROMEN-3-YL CYANIDE
- 2-AMINO-4-(2-ETHOXYPHENYL)-7-METHOXY-4H-CHROMEN-3-YL ACETATE
Uniqueness
2-AMINO-4-(2-ETHOXYPHENYL)-7-METHOXY-4H-CHROMEN-3-YL CYANIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy group enhances its solubility and bioavailability, making it a promising candidate for therapeutic applications.
Eigenschaften
Molekularformel |
C19H18N2O3 |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
2-amino-4-(2-ethoxyphenyl)-7-methoxy-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C19H18N2O3/c1-3-23-16-7-5-4-6-13(16)18-14-9-8-12(22-2)10-17(14)24-19(21)15(18)11-20/h4-10,18H,3,21H2,1-2H3 |
InChI-Schlüssel |
YCQVXGTZFUBBHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1C2C3=C(C=C(C=C3)OC)OC(=C2C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14941233.png)
![N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine](/img/structure/B14941245.png)
![4-Amino-2-(4-methylphenyl)-6-[(propan-2-ylideneamino)oxy]pyridine-3,5-dicarbonitrile](/img/structure/B14941251.png)
![N-(4-ethylphenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide](/img/structure/B14941252.png)
acetate](/img/structure/B14941253.png)

![1-acetyl-4-[(6-chloroquinolin-8-yl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14941266.png)


![2-[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14941270.png)

![3-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one](/img/structure/B14941276.png)
![N-(3,5-dichlorophenyl)-2-methyl-5-{2-[(4-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide](/img/structure/B14941284.png)

